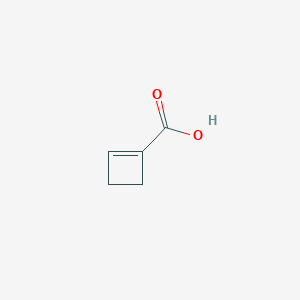
N-(3-bromo-5-oxo-4-phenoxy-2,5-dihydro-2-furanyl)-2-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
Sulfonamide derivatives have been widely studied for their synthesis and characterization. For instance, a novel compound incorporating benzenesulfonamide was unexpectedly synthesized via an aminohalogenation reaction, indicating the chemical reactivity and potential for creating diverse molecules with benzenesulfonamide derivatives (Zhang, Shi-jie, Hu, Wei-Xiao, 2010). Similarly, research on the synthesis of N-aryl-hydroxybenzenesulfonamide derivatives from halogenated phenols highlights the versatility of sulfonamide groups in facilitating novel chemical reactions (Shen Jun-ju, 2004).
Analytical Applications
Sulfonamide compounds have found applications in analytical chemistry as well. Sodium N-bromo-p-nitrobenzenesulfonamide, for example, has been utilized as an oxidizing titrant in various titrations, showcasing its potential in analytical procedures (N. Gowda et al., 1983).
Photodynamic Therapy
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy has demonstrated significant potential. These compounds exhibit good fluorescence properties and high singlet oxygen quantum yields, important for cancer treatment applications (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Computational and Structural Studies
Computational and structural studies on sulfonamide molecules, such as the characterization of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, provide insights into the molecular structure and potential interactions of these compounds. These studies can facilitate the design of new molecules with desired properties (P. Murthy et al., 2018).
properties
IUPAC Name |
N-(3-bromo-5-oxo-4-phenoxy-2H-furan-2-yl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNO5S/c1-11-7-5-6-10-13(11)25(21,22)19-16-14(18)15(17(20)24-16)23-12-8-3-2-4-9-12/h2-10,16,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOYKLTZCGUQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)NC2C(=C(C(=O)O2)OC3=CC=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-bromo-5-oxo-4-phenoxy-2,5-dihydro-2-furanyl)-2-methylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-cyclopropyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2686173.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide](/img/structure/B2686174.png)



![2-[(2-Methylfuran-3-yl)formamido]acetic acid](/img/structure/B2686182.png)
![1-(Tert-butyl)-4-[1-(methylethyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2686183.png)

![2-((6-ethyl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2686187.png)
![2,6-dichloro-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}benzene-1-sulfonamide](/img/structure/B2686189.png)


